molecular formula C5H9NO2 B090772 3-Hydroxypiperidin-2-one CAS No. 19365-08-3

3-Hydroxypiperidin-2-one

Cat. No.: B090772
CAS No.: 19365-08-3
M. Wt: 115.13 g/mol
InChI Key: RYKLZUPYJFFNRR-UHFFFAOYSA-N
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Description

3-Hydroxypiperidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxypiperidin-2-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose for energy production.

Mode of Action

It is known that the compound interacts with the glycogen phosphorylase, muscle form . The specific interaction and resulting changes are yet to be elucidated.

Pharmacokinetics

It is suggested that the compound hashigh GI absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.

Result of Action

It is suggested that the compound may have potential applications in various medical fields. For instance, derivatives of this compound have shown promise in antitumor activity .

Action Environment

It is known that the compound should be stored in asealed, dry environment at 2-8°C for optimal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-2-one can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine hydrochloride. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable approaches using readily available starting materials such as L-glutamic acid. The key steps include chemoselective amidation of lactone-ester and one-pot reductive borane-decomplexation, N-debenzylation, and cyclization .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Hydroxypiperidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypiperidin-2-one is unique due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and serve as a building block for complex molecules makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLZUPYJFFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295242
Record name 3-hydroxypiperidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19365-08-3
Record name 3-Hydroxypiperidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19365-08-3
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Record name NSC 100722
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Record name 19365-08-3
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Record name 3-hydroxypiperidin-2-one
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Record name 3-hydroxypiperidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hydroxypiperidin-2-one in organic synthesis?

A1: this compound serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both a hydroxyl group and a lactam ring, offering diverse reactivity profiles. For instance, researchers have successfully synthesized the alkaloid (S)-3-hydroxypiperidin-2-one and its O-TBS protected derivative from the readily available (S)-4 lactone, derived from L-glutamic acid. []

Q2: Are there any natural products containing the this compound moiety?

A2: Yes, several natural products incorporate the this compound structure. A notable example is the class of flavonol alkaloids, where this compound is found as a substituent on a flavonoid core. For instance, researchers isolated novel flavonol alkaloids like N-(8-methylquercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranosyl])-3-hydroxypiperidin-2-one from Astragalus monspessulanus ssp. monspessulanus. []

Q3: How does the structure of this compound influence its biological activity?

A3: While specific structure-activity relationships require further investigation, studies suggest that modifications to the this compound core can significantly impact its biological properties. For example, incorporating this moiety within polypropionate derivatives led to the discovery of compounds exhibiting inhibitory activities against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). []

Q4: What synthetic strategies are employed to access diverse this compound derivatives?

A4: Numerous synthetic routes have been developed, reflecting the versatility of this scaffold. One approach leverages L-glutamic acid as a chiral starting material. Another strategy focuses on the enantioselective synthesis of 3-hydroxypiperidin-2-ones. [, , ] Further advancements include novel syntheses involving site-selective difunctionalization of piperidine derivatives. []

Q5: Beyond alkaloid and flavonoid synthesis, what other applications are envisioned for this compound derivatives?

A5: The development of this compound-containing polypropionate derivatives as potential anti-tuberculosis agents highlights the broader therapeutic potential of this scaffold. [] Ongoing research aims to explore its applications in medicinal chemistry, potentially targeting various disease pathways.

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